1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure features a chromeno[2,3-c]pyrrole core substituted with a 2-fluorophenyl group at position 1 and a 2-hydroxyethyl group at position 2. This compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, 2-fluorobenzaldehyde, and 2-hydroxyethylamine under optimized conditions .
Properties
IUPAC Name |
1-(2-fluorophenyl)-2-(2-hydroxyethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO4/c20-13-7-3-1-5-11(13)16-15-17(23)12-6-2-4-8-14(12)25-18(15)19(24)21(16)9-10-22/h1-8,16,22H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRHEPYLUKUZRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C(=O)N2CCO)OC4=CC=CC=C4C3=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, structural properties, and biological effects of this compound, drawing from diverse sources to provide a comprehensive understanding.
Chemical Structure
The compound features a chromeno-pyrrole framework with a fluorophenyl substituent and a hydroxyethyl group. The molecular formula is , and its structure can be represented as follows:
Synthesis
The synthesis of this compound has been achieved through various multicomponent reactions. A notable method involves the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with aryl aldehydes and primary amines under mild conditions. This approach has demonstrated high yields (up to 92%) and good purity (>95%) in laboratory settings .
Biological Activity
Antioxidant Properties
Research indicates that derivatives of chromeno[2,3-c]pyrrole compounds exhibit notable antioxidant activity. This activity is attributed to their ability to scavenge free radicals and inhibit oxidative stress .
Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, certain chromeno derivatives have been identified as glucokinase activators, which play a crucial role in glucose metabolism .
Antiviral Activity
Recent studies have highlighted the antiviral properties of related compounds against SARS-CoV-2. The structural similarity suggests that this compound may also exhibit similar inhibitory effects on viral proteases .
Case Studies
-
Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of various chromeno derivatives using DPPH radical scavenging assays. The results indicated that compounds with the chromeno-pyrrole structure exhibited significant scavenging activity compared to standard antioxidants . -
Enzyme Inhibition Assays
In vitro studies demonstrated that certain derivatives inhibited glucokinase activity effectively. This inhibition was dose-dependent and suggested potential therapeutic applications in managing diabetes .
Data Table: Biological Activities of Related Compounds
| Compound Name | Antioxidant Activity | Glucokinase Activation | Antiviral Activity |
|---|---|---|---|
| Chromeno[2,3-c]pyrrole-3,9-dione | High | Moderate | Yes |
| Pyranonigrin A | Moderate | Low | Yes |
| 1-(2-Fluorophenyl)-Dihydrochromeno | High | High | Potential |
Scientific Research Applications
Table 1: Summary of Synthesis Conditions
| Reaction Components | Yield (%) | Conditions |
|---|---|---|
| Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate + Aryl Aldehyde + Primary Amine | 43-86 | One-pot multicomponent reaction at room temperature |
| Variations in substituents | >70 | Mild heating (40 °C) |
Biological Activities
The compound exhibits promising biological activities due to its structural characteristics. Research indicates that derivatives of chromeno[2,3-c]pyrrole compounds have shown potential as anti-inflammatory and anticancer agents. The incorporation of the fluorophenyl and hydroxyethyl groups enhances its pharmacological properties, making it a candidate for further drug development.
Case Studies
- Anticancer Activity : A study demonstrated that compounds derived from 1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibited cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
- Anti-inflammatory Properties : Another investigation reported that specific derivatives of this compound significantly reduced inflammatory markers in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Potential Therapeutic Uses
The unique structure of this compound allows it to serve as a scaffold for developing new drugs targeting various diseases:
- Cancer Treatment : Due to its cytotoxic properties against cancer cells.
- Anti-inflammatory Drugs : For conditions such as arthritis or chronic inflammation.
- Neuroprotective Agents : Preliminary studies suggest potential benefits in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Aryl Group Impact : Electron-withdrawing groups (e.g., 2-fluorophenyl) enhance reactivity in cyclization steps compared to electron-donating groups (e.g., 3,4,5-trimethoxyphenyl), requiring shorter heating times during synthesis .
- Alkyl Group Diversity : Hydrophilic substituents like 2-hydroxyethyl improve aqueous solubility, whereas bulky groups (e.g., allyl) may hinder crystallization .
- Yield Trends : Yields range from 24% (for benzyl derivatives under suboptimal conditions) to 86% for aryl aldehydes with acceptor groups .
Physicochemical Properties
Analytical data for select compounds highlight substituent effects:
| Compound | IR (C=O Stretching, cm⁻¹) | ¹H NMR (Key Signals) | LogP (Calculated) |
|---|---|---|---|
| Target Compound | 1711, 1652 | δ 7.63 (s, 1H, aromatic), 3.81–3.68 (m, CH₂OH) | 2.1‡ |
| 2-(2-Hydroxyethyl)-5,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-... | 1711, 1593 | δ 3.65 (s, OCH₃), 2.49 (s, CH₃) | 1.8 |
| AV-C | N/A | N/A | 3.5 |
‡Estimated using analogous data from ; LogP values indicate higher hydrophobicity for AV-C due to its thiadiazole substituent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
- Methodology : The compound can be synthesized via multicomponent reactions (MCRs) starting from methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Key steps include cyclization under acidic/basic conditions and solvent optimization (e.g., ethanol or methanol at 80–100°C) to enhance yields (≥70%) .
- Critical Parameters : Reaction temperature, solvent polarity, and stoichiometric ratios of reagents significantly influence product purity. For example, ethanol enhances solubility of intermediates, reducing side reactions .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Analytical Techniques :
- NMR (¹H/¹³C) : Assign peaks for the fluorophenyl (δ 7.2–7.8 ppm), hydroxyethyl (δ 3.5–4.0 ppm), and chromeno-pyrrole core (δ 6.5–7.0 ppm) .
- HPLC-MS : Confirm molecular weight (predicted ~380–400 g/mol) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : Resolve dihedral angles of the fused chromeno-pyrrole system to validate stereochemistry .
Q. What preliminary biological activities have been reported for similar chromeno-pyrrole derivatives?
- Pharmacological Screening :
- Anticancer : IC₅₀ values of 5–20 µM against HeLa and MCF-7 cell lines via mitochondrial apoptosis pathways .
- Antimicrobial : MIC values of 8–32 µg/mL against S. aureus and E. coli due to membrane disruption .
- Data Interpretation : Activity varies with substituents (e.g., fluorophenyl enhances cellular uptake; hydroxyethyl improves solubility) .
Advanced Research Questions
Q. How do reaction mechanisms differ between conventional and multicomponent synthesis approaches?
- Mechanistic Insights :
- MCR Pathway : Involves Knoevenagel condensation, Michael addition, and cyclization in a single pot, minimizing intermediates .
- Stepwise Synthesis : Requires isolation of intermediates (e.g., dihydroxy precursors), leading to lower yields (40–50%) but better control over regioselectivity .
- Contradictions : Some studies report side products (e.g., pyrrolo-pyrazoles) under high-temperature MCR conditions, necessitating TLC monitoring .
Q. What strategies resolve contradictory data on biological activity across structural analogs?
- Case Study : Fluorophenyl derivatives show variable anticancer activity (±20% efficacy) due to:
- Steric Effects : Bulky 2-fluorophenyl groups may hinder target binding vs. 3-fluorophenyl isomers .
- Solubility : Hydroxyethyl vs. methoxyethyl side chains alter logP values (e.g., 2.1 vs. 3.5), affecting bioavailability .
- Experimental Design : Use isosteric replacements (e.g., Cl for F) and in silico docking (AutoDock Vina) to predict binding affinities .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound?
- SAR Framework :
| Substituent | Effect | Example |
|---|---|---|
| 2-Fluorophenyl | Enhances metabolic stability | 10-fold lower CYP3A4 degradation vs. unsubstituted phenyl |
| 2-Hydroxyethyl | Improves aqueous solubility | logP reduced from 3.8 to 2.5 |
| Chromeno-pyrrole core | Stabilizes π-π stacking with kinase targets | ΔG = -9.2 kcal/mol in EGFR docking |
- Validation : Synthesize derivatives with systematic substitutions (e.g., halogenation, alkyl chain variation) and test in kinase inhibition assays .
Data Contradiction Analysis
Q. Why do some studies report low cytotoxicity despite structural similarity to active analogs?
- Hypotheses :
- Purity Issues : Impurities >5% (e.g., unreacted aldehydes) may skew MTT assay results; validate via HPLC-MS .
- Cell Line Variability : Differential expression of efflux pumps (e.g., P-gp in MDR1+ lines) reduces intracellular concentration .
- Resolution : Use orthogonal assays (e.g., apoptosis markers like caspase-3) and compare across multiple cell lines .
Methodological Recommendations
- Synthesis : Prioritize MCRs for efficiency but include purification steps (e.g., recrystallization from ethanol/water) to eliminate byproducts .
- Biological Assays : Pair in vitro screens with pharmacokinetic profiling (e.g., Caco-2 permeability) to prioritize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
